molecular formula C7H9ClN2 B8061426 5-Chloro-2,6-dimethylpyridin-3-amine

5-Chloro-2,6-dimethylpyridin-3-amine

Cat. No.: B8061426
M. Wt: 156.61 g/mol
InChI Key: LOQHVRIXXDLXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, featuring a chlorine atom at the 5th position, and methyl groups at the 2nd and 6th positions of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Methylation: One common synthetic route involves the chlorination of 2,6-dimethylpyridine followed by the introduction of an amino group at the 3rd position. This can be achieved through a series of reactions involving chlorinating agents and subsequent amination.

  • Sandmeyer Reaction: Another method involves the diazotization of 2,6-dimethylpyridine-3-ol followed by the Sandmeyer reaction to introduce the chlorine atom.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of reagents and solvents, as well as reaction temperatures and pressures, are optimized for efficient production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-oxides.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: N-oxide derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,6-dimethylpyridin-3-amine is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-2,6-dimethylpyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine: Similar structure but with a fluorine atom instead of chlorine.

  • 6-Chloro-2,5-dimethylpyridin-3-amine: Similar structure but with different positions of the chlorine and methyl groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-chloro-2,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-6(8)3-7(9)5(2)10-4/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQHVRIXXDLXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.